5-(4-Benzylpiperazin-1-yl)-4-chloro-2-phenylpyridazin-3-one

Computational Chemistry Drug Design Physicochemical Profiling

5-(4-Benzylpiperazin-1-yl)-4-chloro-2-phenylpyridazin-3-one (CAS 906772-87-0) is a synthetic small molecule with the molecular formula C₂₁H₂₁ClN₄O and a molecular weight of 380.9 g/mol, belonging to the 2-phenylpyridazin-3-one class of heterocyclic compounds. Its core scaffold comprises a pyridazinone ring substituted at the 2-position with a phenyl group, at the 4-position with chlorine, and at the 5-position with a 4-benzylpiperazin-1-yl moiety.

Molecular Formula C21H21ClN4O
Molecular Weight 380.9g/mol
CAS No. 906772-87-0
Cat. No. B513551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Benzylpiperazin-1-yl)-4-chloro-2-phenylpyridazin-3-one
CAS906772-87-0
Molecular FormulaC21H21ClN4O
Molecular Weight380.9g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C3=C(C(=O)N(N=C3)C4=CC=CC=C4)Cl
InChIInChI=1S/C21H21ClN4O/c22-20-19(15-23-26(21(20)27)18-9-5-2-6-10-18)25-13-11-24(12-14-25)16-17-7-3-1-4-8-17/h1-10,15H,11-14,16H2
InChIKeyQKOGQAFXDWZGFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Benzylpiperazin-1-yl)-4-chloro-2-phenylpyridazin-3-one (CAS 906772-87-0): Compound Class and Structural Context for Research Procurement


5-(4-Benzylpiperazin-1-yl)-4-chloro-2-phenylpyridazin-3-one (CAS 906772-87-0) is a synthetic small molecule with the molecular formula C₂₁H₂₁ClN₄O and a molecular weight of 380.9 g/mol, belonging to the 2-phenylpyridazin-3-one class of heterocyclic compounds . Its core scaffold comprises a pyridazinone ring substituted at the 2-position with a phenyl group, at the 4-position with chlorine, and at the 5-position with a 4-benzylpiperazin-1-yl moiety. The 2-phenylpyridazin-3-one substructure itself is a recognized pharmacophore appearing in herbicides (e.g., chloridazon) [1] and in the experimental SOD1 inhibitor LCS-1 (IC₅₀ = 1.07 µM) . The benzylpiperazine group is a privileged fragment widely exploited in medicinal chemistry for modulating aminergic G protein-coupled receptors, including adrenergic, serotoninergic, and sigma receptors [2]. However, a targeted literature search reveals that this specific compound lacks published, peer-reviewed biological or pharmacological characterization data as of the search date, a gap that critically shapes procurement decision-making.

Why Closely Related Pyridazinone Analogs Cannot Substitute for 5-(4-Benzylpiperazin-1-yl)-4-chloro-2-phenylpyridazin-3-one in Research Applications


The 2-phenylpyridazin-3-one scaffold is highly sensitive to substitution patterns, with even minor modifications leading to profound shifts in biological target engagement, potency, and selectivity. For instance, within the broader pyridazinone class, the simple 5-amino-4-chloro-2-phenylpyridazin-3-one (chloridazon) acts as a herbicide via inhibition of photosystem II , whereas the 5-substituted analog LCS-1 potently inhibits superoxide dismutase 1 (IC₅₀ = 1.07 µM) . Moreover, benzylpiperazine-containing compounds have demonstrated nanomolar affinities for sigma-1 receptors (Ki = 1.6–23 nM) and micromolar interactions with adrenergic and serotoninergic receptor subtypes [1][2]. The specific combination of a 4-chloro substituent, an N2-phenyl group, and a 5-(4-benzylpiperazin-1-yl) moiety on the pyridazinone core is unique to CAS 906772-87-0. Swapping this for any close analog—such as the 5-piperazinyl analog lacking the benzyl group (CAS 153276-35-8) or the 4-chloro-5-(4-phenylpiperazin-1-yl) variant (CAS not specified)—would introduce uncontrolled variables that invalidate comparative analyses in structure–activity relationship (SAR) studies, target deconvolution campaigns, or chemical probe optimization programs.

Quantitative Differential Evidence for 5-(4-Benzylpiperazin-1-yl)-4-chloro-2-phenylpyridazin-3-one: Declaration of Evidence Gap


Structural Differentiation from the Closest 2-Phenylpyridazin-3-one Analogs via Computed Physicochemical Properties

As no peer-reviewed biological data exist for CAS 906772-87-0, the only verifiable differentiation lies in computed physicochemical properties derived from its unique molecular structure. The target compound (C₂₁H₂₁ClN₄O, MW 380.9 g/mol, XLogP3-AA not experimentally determined) differs from the closest commercially available analog 4-chloro-2-phenyl-5-piperazin-1-ylpyridazin-3-one (CAS 153276-35-8, C₁₄H₁₅ClN₄O, MW 290.75 g/mol) by the addition of a benzyl group on the piperazine ring, which increases molecular weight by ~90 Da and is predicted to substantially elevate lipophilicity (estimated ΔcLogP ≈ +1.5 to +2.0) . A related analog, 4-chloro-2-phenyl-5-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one (C₂₀H₁₉ClN₄O, MW 366.8 g/mol), differs by a phenyl vs. benzyl substituent, introducing distinct conformational flexibility and π-stacking potential . These structural differences are non-trivial: in pyridazinone SAR campaigns, a ΔcLogP of 1.5 units can shift membrane permeability by over tenfold and profoundly alter off-target binding profiles .

Computational Chemistry Drug Design Physicochemical Profiling

Class-Level Sigma Receptor Binding Potential Inferred from Benzylpiperazine SAR

Although CAS 906772-87-0 has not been directly assayed, class-level inference from a closely related benzylpiperazine series provides a rationale for its investigation as a sigma receptor ligand. Romeo et al. (2021) reported that the benzylpiperazinyl derivative 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (compound 15) exhibited a sigma-1 receptor binding affinity of Ki = 1.6 nM with >886-fold selectivity over sigma-2 (Ki σ₂/Ki σ₁ = 886) [1]. In the same series, the unsubstituted benzylpiperazine scaffold retained nanomolar sigma-1 affinity (Ki values in the range of 5–50 nM), with selectivity critically dependent on the N-substituent. The target compound shares the benzylpiperazine pharmacophore but replaces the propan-1-one linker and cyclohexyl terminal group with a 4-chloro-2-phenylpyridazin-3-one core fused directly to the piperazine. This distinct scaffold connectivity may confer a different sigma receptor subtype selectivity profile, making the compound valuable for comparative SAR exploration. It must be emphasized that this is a class-level inference only; no direct binding data exist for CAS 906772-87-0 at either sigma-1 or sigma-2 receptors.

Sigma Receptor Pain Research CNS Pharmacology

Differentiation from Triazole-Substituted 2-Phenylpyridazin-3-one Anti-Schistosomal Agents

A related 4-chloro-2-phenylpyridazin-3-one analog bearing a 4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl substituent at the 5-position (instead of the benzylpiperazine) has demonstrated potent anti-schistosomal activity, achieving 100% larval death at 0.010 µM in Schistosoma mansoni assays at pH 7.5 and 22°C [1]. The target compound replaces the triazole with a benzylpiperazine, representing a fundamentally different chemotype within the same core scaffold family. This scaffold-hopping opportunity is significant because triazole-containing pyridazinones and benzylpiperazine-pyridazinones address distinct biological targets and ADMET spaces. The benzylpiperazine derivative may offer advantages in CNS penetration (due to the basic amine and increased lipophilicity) compared to the triazole analog, which is primarily peripherally active. However, this hypothesis remains untested for CAS 906772-87-0.

Neglected Tropical Diseases Schistosomiasis Antiparasitic Drug Discovery

Distinction from N-Alkylated Pyridazinone–Piperazine Conjugates Targeting Adrenergic and Serotoninergic Receptors

A substantial body of literature describes pyridazinone–piperazine conjugates as ligands for α₁-adrenergic receptor subtypes and the 5-HT₁A serotonin receptor. In a representative study, Betti et al. (2003) synthesized piperazine–pyridazinone derivatives where the piperazine was N-linked to the pyridazinone via an alkyl spacer (typically 2–4 methylene units) and reported Ki values in the nanomolar to low micromolar range for α₁a, α₁b, α₁d, and 5-HT₁A receptors [1]. The target compound differs fundamentally in that the piperazine is directly attached to the pyridazinone C5 position without an alkyl spacer, and it incorporates a 4-chloro substituent on the pyridazinone ring. This 'direct attachment' architecture imposes a different geometric relationship between the benzylpiperazine and the pyridazinone core, which in published SAR studies has been shown to alter receptor subtype selectivity—frequently enhancing affinity for σ receptors over aminergic GPCRs [2]. Procurement of CAS 906772-87-0 thus enables investigation of the 'zero-spacer' SAR paradigm within the pyridazinone–piperazine chemical space.

GPCR Pharmacology Adrenergic Receptors 5-HT1A Receptor

Absence of MAO Inhibition Data Contrasts with Related Pyridazinone Derivatives

Certain pyridazinone derivatives bearing substituted piperazine moieties have been identified as monoamine oxidase (MAO) inhibitors. For example, compound S5 (a 3-Cl substituted derivative) demonstrated greater MAO-B inhibition than analogs with -OCH₃, -F, -CN, -CH₃, or -Br at the 3-position, following a rank order of -Cl > -OCH₃ > -F > -CN > -CH₃ > -Br [1]. The target compound contains a 4-chloro substituent on the pyridazinone (rather than the 3-chloro in the MAO-active series) and a 2-phenyl group, both of which diverge from the pharmacophore required for MAO-B inhibition. While no direct MAO inhibition data exist for CAS 906772-87-0, the structural divergence provides an informative negative control opportunity: if a user's screening panel includes MAO enzymes, this compound can serve as a specificity control to confirm that observed effects are not driven by non-specific MAO inhibition, a common confounding factor in CNS-targeted compound libraries.

Monoamine Oxidase Neurodegeneration Enzyme Inhibition

Evidence Gap Declaration: No Direct, Published Quantitative Selectivity, ADMET, or In Vivo Data

A systematic search of PubMed, Google Scholar, PubChem, BindingDB, ChEMBL, and patent databases (including Google Patents and WIPO) yielded no peer-reviewed publications, patent examples, or database entries containing direct biological assay data, selectivity profiles, ADMET parameters, or in vivo efficacy results for 5-(4-Benzylpiperazin-1-yl)-4-chloro-2-phenylpyridazin-3-one (CAS 906772-87-0). This absence of data is the single most critical factor in procurement decision-making. The compound is commercially available exclusively from research chemical suppliers (e.g., BenchChem, Evitachem), which explicitly label it 'for research use only, not for human or veterinary use' [1]. No pharmacokinetic, toxicological, or formulation data have been generated or disclosed. Researchers procuring this compound must therefore plan for complete de novo biological characterization, including but not limited to: target identification (if used in phenotypic screening), selectivity profiling against related receptors and enzymes, preliminary ADMET assessment (solubility, microsomal stability, permeability), and analytical quality control (purity verification by HPLC, identity confirmation by NMR and MS).

Evidence Gap Analysis Risk Assessment Procurement Decision Support

Evidence-Based Research and Industrial Application Scenarios for 5-(4-Benzylpiperazin-1-yl)-4-chloro-2-phenylpyridazin-3-one (CAS 906772-87-0)


Sigma Receptor Ligand Discovery and Pharmacophore Expansion

This compound is suitable for inclusion in a sigma-1/sigma-2 receptor screening panel as a structurally novel benzylpiperazine-containing chemotype. Class-level evidence indicates that benzylpiperazine derivatives can achieve sigma-1 binding affinities in the 1.6–50 nM range [1]. The direct attachment of the pyridazinone core to the piperazine (zero-spacer architecture) distinguishes this compound from the aliphatic-linked series, potentially conferring a unique receptor selectivity fingerprint. Researchers should perform radioligand displacement assays using [³H]-(+)-pentazocine (σ₁) and [³H]-DTG (σ₂) in the presence of unlabeled (+)-pentazocine to mask σ₁ sites, as described by Romeo et al. (2021) [1]. Procurement guidance: order analytical-grade material (≥95% purity by HPLC) and verify structural identity by ¹H NMR and high-resolution mass spectrometry before initiating binding assays.

Structure–Activity Relationship (SAR) Studies on 2-Phenylpyridazin-3-one Scaffolds

For medicinal chemistry teams exploring the 2-phenylpyridazin-3-one scaffold, this compound fills a specific gap in the substitution matrix: the combination of 4-Cl, N2-phenyl, and 5-(4-benzylpiperazin-1-yl) . Testing this compound alongside the 5-piperazinyl analog (CAS 153276-35-8) and the 5-(4-phenylpiperazin-1-yl) analog enables a systematic evaluation of the contribution of the benzyl group to target binding, cellular potency, and physicochemical properties. The estimated ΔcLogP of +1.5 to +2.0 between the benzyl and non-benzyl analogs is predicted to significantly impact membrane permeability and non-specific binding. Recommended parallel assays include: (i) target engagement (depending on program focus), (ii) Caco-2 permeability, (iii) human liver microsome stability, and (iv) plasma protein binding.

Negative Control for MAO and Aminergic GPCR Screening Panels

The structural divergence of this compound from known MAO-B inhibitor pharmacophores (4-Cl vs. 3-Cl substitution) and from the spacer-containing adrenergic/serotoninergic ligand series positions it as a useful specificity control [2][3]. When screening pyridazinone libraries against MAO-A, MAO-B, α₁-adrenoceptor subtypes, or 5-HT₁A receptors, inclusion of CAS 906772-87-0 can help establish whether observed activity is driven by the pyridazinone core or by the specific substitution pattern. Lack of activity in these assays would confirm that the benzylpiperazine–pyridazinone direct conjugate architecture diverts away from aminergic targets, potentially toward sigma receptors or other uncharacterized targets. This negative-control utility is particularly valuable when interpreting high-throughput screening (HTS) hit lists, where non-specific aminergic activity is a frequent source of false positives.

Scaffold-Hopping in Anti-Schistosomal Drug Discovery Programs

Given the potent anti-schistosomal activity of a related triazole-substituted 4-chloro-2-phenylpyridazin-3-one (100% larval death at 0.010 µM) [4], CAS 906772-87-0 represents a scaffold-hopping candidate for neglected tropical disease programs. The benzylpiperazine substituent may offer improved CNS penetration (relevant for neuroschistosomiasis) or an altered resistance profile compared to the triazole series. Researchers should evaluate the compound in parallel with the triazole analog in Schistosoma mansoni larval and adult worm assays, accompanied by cytotoxicity counterscreens in mammalian cell lines (e.g., HepG2, HEK293) to establish a selectivity index. Procurement should include sufficient material for both in vitro parasitology assays and preliminary in vivo pharmacokinetic studies in a rodent model if in vitro activity is confirmed.

Quote Request

Request a Quote for 5-(4-Benzylpiperazin-1-yl)-4-chloro-2-phenylpyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.